molecular formula C24H21N3O3 B5485600 N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5485600
M. Wt: 399.4 g/mol
InChI Key: KNHZVNQDXSUMEQ-JWGURIENSA-N
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Description

N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a furan ring, an indole moiety, and a benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-23(17-7-2-1-3-8-17)27-22(16-20-10-6-14-30-20)24(29)25-13-12-19-15-18-9-4-5-11-21(18)26-19/h1-11,14-16,26H,12-13H2,(H,25,29)(H,27,28)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHZVNQDXSUMEQ-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and indole oxides, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(furan-2-yl)-3-[2-(1H-indol-2-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the furan, indole, and benzamide moieties in a single molecule provides a versatile scaffold for the development of new therapeutic agents and research tools .

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